molecular formula C4H7NO3 B1149498 (2S,3R)-3-aminooxetane-2-carboxylic acid CAS No. 108865-78-7

(2S,3R)-3-aminooxetane-2-carboxylic acid

Cat. No.: B1149498
CAS No.: 108865-78-7
M. Wt: 117
InChI Key:
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Description

(2S,3R)-3-aminooxetane-2-carboxylic acid is a chiral amino acid derivative with significant potential in various fields of scientific research. This compound is characterized by its unique oxetane ring structure, which imparts distinct chemical and biological properties. The stereochemistry of this compound plays a crucial role in its reactivity and interactions with biological molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S,3R)-3-aminooxetane-2-carboxylic acid typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of chiral catalysts in the asymmetric synthesis of oxetane derivatives. For instance, the enantioselective introduction of amino and hydroxy groups to olefinic acids through asymmetric epoxidation, dihydroxylation, or aminohydroxylation has been demonstrated . Additionally, the Lewis acid-catalyzed multicomponent condensation reactions of aldehyde, an amine, and ketene silyl acetal derivatives can yield the desired amino acid .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the regio- and stereoselective hydrobromolysis of β-phenyl glycidate enantiomers, followed by intramolecular cyclization and oxazolidinone ring opening . These methods ensure high yields and enantiopurity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: (2S,3R)-3-aminooxetane-2-carboxylic acid undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. For example, it can participate in bimolecular elimination (E2) reactions, where the stereochemistry of the starting material influences the product formation .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong bases for E2 reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The reaction conditions often involve specific temperature and solvent requirements to achieve the desired outcomes.

Major Products: The major products formed from these reactions depend on the specific reaction type. For instance, E2 reactions typically yield alkenes, while oxidation reactions can produce oxetane derivatives with additional functional groups.

Mechanism of Action

The mechanism of action of (2S,3R)-3-aminooxetane-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The oxetane ring structure allows it to fit into enzyme active sites, where it can inhibit or modulate enzyme activity . The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its overall biological effects.

Comparison with Similar Compounds

  • (2S,3S)-3-aminooxetane-2-carboxylic acid
  • (2R,3R)-3-aminooxetane-2-carboxylic acid
  • (2R,3S)-3-aminooxetane-2-carboxylic acid

Comparison: (2S,3R)-3-aminooxetane-2-carboxylic acid is unique due to its specific stereochemistry, which affects its reactivity and interactions with biological molecules. Compared to its enantiomers and diastereomers, it may exhibit different biological activities and binding affinities . This uniqueness makes it a valuable compound for targeted research and applications.

Properties

IUPAC Name

(2S,3R)-3-aminooxetane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3/c5-2-1-8-3(2)4(6)7/h2-3H,1,5H2,(H,6,7)/t2-,3+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTIYGJDWWLIDQY-GBXIJSLDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](O1)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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